Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate
Description
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-11(16)10-12-9(13-14-10)7-4-3-5-8(15)6-7/h3-6,15H,2H2,1H3,(H,12,13,14) |
InChI Key |
CJRGAMBUEROEJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxybenzohydrazide with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of an acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-oxo-phenyl)-1H-1,2,4-triazole-5-carboxylate.
Reduction: Formation of ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-methanol.
Substitution: Formation of various substituted triazole derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of triazole compounds exhibit potent anticancer properties. Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate has been studied for its ability to induce apoptosis in cancer cells. In a study by Xia et al., the compound demonstrated significant cytotoxicity against various cancer cell lines, with an IC50 value lower than many standard chemotherapeutics .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies have shown that it can inhibit the growth of several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways .
Agricultural Applications
Fungicides and Herbicides
Triazole compounds are well-known for their fungicidal properties. This compound has been explored as a potential fungicide in agricultural settings. Its effectiveness against plant pathogens could lead to its use in crop protection products . Additionally, its herbicidal properties may help in controlling unwanted vegetation without harming the crops .
Material Science Applications
Polymer Chemistry
The incorporation of triazole rings into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. This compound can serve as a functional monomer in the synthesis of advanced materials with tailored properties for specific applications in electronics and coatings .
Case Study 1: Anticancer Activity
In a controlled study, researchers synthesized various triazole derivatives including this compound. The compound was found to significantly induce apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The study concluded that the compound's mechanism involved the activation of caspase pathways leading to programmed cell death .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The hydroxyphenyl group can enhance the compound’s ability to interact with hydrophilic and hydrophobic regions of proteins, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key derivatives of ethyl 1H-1,2,4-triazole-5-carboxylates differ in substituents at position 3 of the triazole ring. Below is a comparative analysis:
Physicochemical Properties
- Melting Points : Electron-donating groups (e.g., methoxy) increase melting points (e.g., 185–187°C for trimethoxyphenyl derivative ), while nitro groups lower stability (134–135°C ). The hydroxyl group in the target compound likely elevates its melting point due to H-bonding.
- Solubility : Hydroxyl groups enhance aqueous solubility compared to lipophilic substituents like trifluoromethyl .
Intermolecular Interactions
- Hydrogen Bonding : The hydroxyl group in the target compound facilitates strong intermolecular H-bonds, as demonstrated in crystal structures of similar triazoles (e.g., ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate ). This contrasts with methoxy or nitro derivatives, which rely on weaker van der Waals interactions .
Biological Activity
Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a compound belonging to the triazole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 233.22 g/mol. Its structure features a hydroxyl group on the phenyl ring at the 3-position and an ethyl ester functional group at the 5-position of the triazole ring.
Synthesis of this compound
The synthesis typically involves multi-step reactions that can include:
- Formation of the triazole ring via cyclization.
- Introduction of the hydroxyl group through electrophilic substitution.
- Esterification to obtain the ethyl ester form.
This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Antimicrobial Properties
Compounds within the triazole class are known for their antifungal and antibacterial properties. This compound exhibits significant antibacterial activity against various pathogens. Studies have shown that similar compounds can inhibit enzymes critical for microbial growth, suggesting a mechanism of action that involves interference with metabolic pathways essential for bacteria and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Antifungal potential |
Anticancer Activity
Recent studies have indicated that derivatives of triazoles exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound were evaluated for their effects on lung carcinoma (A549) and glioma (C6) cell lines. The results demonstrated that some derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin.
| Compound | Cell Line | IC50 (μM) | Comparison |
|---|---|---|---|
| This compound | A549 | TBD | Similar to doxorubicin |
| Compound X | C6 | 13.167 ± 0.46 | More potent than doxorubicin |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes such as DNA topoisomerases involved in DNA replication and repair processes in cancer cells. This inhibition can lead to increased apoptosis in malignant cells while sparing healthy cells.
Case Studies
Several studies have focused on the biological evaluation of related triazole compounds:
- Study on Cytotoxicity : A series of triazole derivatives were synthesized and tested against A549 and C6 cell lines. Some compounds exhibited significant cytotoxicity with IC50 values lower than standard treatments.
- Antimicrobial Efficacy : Research highlighted the effectiveness of triazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating their potential as alternative antimicrobial agents.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate, and how are yields maximized?
The compound is synthesized via cyclocondensation of substituted hydrazides with nitriles or through multi-step reactions involving esterification and cyclization. For example, ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate was synthesized by reacting ethyl 3-ethoxy-3-iminopropanoate hydrochloride with nitration agents, yielding 90% after hydrolysis and crystallization . Key factors include temperature control (e.g., room temperature for 6 hours in aqueous NaOH) and stoichiometric ratios (e.g., 1:3 molar ratio of substrate to NaOH). Purification via recrystallization or column chromatography ensures high purity (≥95%) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Structural confirmation relies on:
- 1H NMR : Peaks for aromatic protons (δ 7.28–8.68 ppm), ester groups (δ 4.39–4.4 ppm, q), and methyl groups (δ 1.31–1.33 ppm, t) .
- Elemental analysis : Matches calculated vs. observed values for C, H, and N (e.g., C: 58.29% calc. vs. 58.38% found) .
- LC-MS : Molecular ion peaks (e.g., m/z 247 [M+H]+) confirm molecular weight .
Advanced Research Questions
Q. How can synthetic byproducts or impurities be identified and mitigated?
Byproducts often arise from incomplete cyclization or ester hydrolysis. High-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) identifies impurities. For example, incomplete nitration may yield mono-nitro derivatives, detectable via shifted NMR signals (e.g., δ 7.93 ppm for nitro-substituted aromatic protons) . Optimizing reaction time (e.g., 6–12 hours) and using excess reagents (e.g., 3 equivalents of HNO₃/H₂SO₄) minimizes side reactions .
Q. What methodologies are used for X-ray crystallographic analysis of this compound?
Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves molecular conformation and hydrogen bonding. For triazole derivatives, crystals are grown via slow evaporation in solvents like DMSO or chloroform. Key parameters include R-factors (e.g., R = 0.062) and data-to-parameter ratios (>10:1) to ensure accuracy . Graph-set analysis (e.g., Etter’s rules) maps hydrogen-bonding networks, critical for understanding supramolecular packing .
Q. How can computational modeling predict the compound’s bioactivity or reactivity?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to biological targets like enzymes. For example, the 3-hydroxyphenyl group may form hydrogen bonds with catalytic residues in cytochrome P450, as suggested by pharmacophore models .
Critical Analysis of Contradictions
- Synthetic Routes : and describe similar protocols but differ in nitration agents (HNO₃/H₂SO₄ vs. acetyl nitrate). The choice impacts yield and purity, requiring context-specific optimization .
- Crystallography : While SHELX is widely used (), alternative software like OLEX2 may offer improved refinement for disordered structures .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
